Boc-2-Abz-OH

Catalog No.
S758270
CAS No.
68790-38-5
M.F
C12H15NO4
M. Wt
237,25 g/mole
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-2-Abz-OH

CAS Number

68790-38-5

Product Name

Boc-2-Abz-OH

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid

Molecular Formula

C12H15NO4

Molecular Weight

237,25 g/mole

InChI

InChI=1S/C12H15NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8(9)10(14)15/h4-7H,1-3H3,(H,13,16)(H,14,15)

InChI Key

BYGHHEDJDSLEKK-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1C(=O)O

Synonyms

Boc-2-aminobenzoicacid;Boc-2-Abz-OH;68790-38-5;2-{[(tert-butoxy)carbonyl]amino}benzoicacid;2-(tert-butoxycarbonylamino)benzoicacid;N-Boc-anthranilicacid;2-[(tert-butoxycarbonyl)amino]benzoicacid;2-(Boc-amino)benzoicacid;AC1N3I4X;AC1Q1N9D;AC1Q1N9E;Oprea1_475362;15297_ALDRICH;SCHEMBL222446;2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoicAcid;t-butoxycarbonylanthranilicacid;15297_FLUKA;BYGHHEDJDSLEKK-UHFFFAOYSA-N;MolPort-001-770-315;HMS1617M13;ZINC216768;2-Aminobenzoicacid,BOCprotected;0626AC;AKOS000169402;2-tert-Butoxycarbonylamino-benzoicacid

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1C(=O)O

Solid-Phase Peptide Synthesis

Boc-2-Abz-OH is a valuable building block in the solid-phase peptide synthesis (SPPS) technique . This method allows scientists to efficiently synthesize peptides, which are chains of amino acids linked by peptide bonds. Peptides play crucial roles in various biological processes, and their synthesis is vital for research and development in various fields, including:

  • Drug discovery: Peptides can be used as therapeutic agents or as templates for developing new drugs .
  • Biomaterial design: Peptides can be incorporated into biomaterials to improve their biocompatibility and functionality .
  • Protein engineering: Peptides can be used to modify existing proteins or create novel ones with desired properties .

In SPPS, Boc-2-Abz-OH functions as a protected amino acid . The Boc (tert-butyloxycarbonyl) group protects the amino group (NH2) of the molecule, preventing unwanted side reactions during the peptide chain assembly. Once the entire peptide sequence is constructed, the Boc group is selectively removed to reveal the free amino group, allowing for further modifications or purification of the final peptide product.

Additional Applications

While the primary application of Boc-2-Abz-OH lies in peptide synthesis, there are some ongoing explorations of its potential in other areas of scientific research:

  • Fluorescent probes: The Abz (aminobenzoic acid) moiety in Boc-2-Abz-OH exhibits fluorescent properties, making it a potential candidate for developing fluorescent probes for various biological applications .
  • Organic synthesis: The unique chemical structure of Boc-2-Abz-OH may find use in other organic synthesis reactions beyond peptide synthesis, although this is still an area of ongoing exploration.

Boc-2-Abz-OH, also known as N-tert-Butoxycarbonyl-2-aminobenzoic acid or Boc-anthranilic acid, is a synthetic amino acid derivative []. It is commonly used as a building block in the synthesis of peptides and proteins, particularly those containing lysine residues []. The "Boc" group (tert-butoxycarbonyl) serves as a protecting group for the amine functionality during peptide synthesis, allowing for controlled chain assembly [].


Molecular Structure Analysis

Boc-2-Abz-OH has a molecular structure consisting of a central benzene ring with a carboxylic acid group (COOH) attached at one position and an amine group (NH2) protected by a Boc group (C(CH3)3COO) at another position []. The key features of this structure include:

  • Aromatic benzene ring: This ring provides stability and rigidity to the molecule [].
  • Carboxylic acid group: This group allows Boc-2-Abz-OH to participate in peptide bond formation [].
  • Protected amine group: The Boc group ensures the amine remains unreactive during peptide chain assembly and can be selectively removed later [].

Chemical Reactions Analysis

Synthesis

Boc-2-Abz-OH can be synthesized through various methods, but a common approach involves reacting anthranilic acid (2-aminobenzoic acid) with di-tert-butyl dicarbonate (Boc anhydride) [].

Deprotection

After peptide synthesis, the Boc group is typically removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to liberate the free amine group essential for protein function.

Boc-2-Abz-OH can also participate in other reactions typical of carboxylic acids and amines, depending on the specific context.

Physical and Chemical Properties

  • Molecular Formula: C12H15NO4 []
  • Molecular Weight: 237.25 g/mol []
  • CAS Number: 68790-38-5 []
  • Melting Point: 148°C []
  • Solubility: Soluble in organic solvents like dichloromethane and dimethylformamide, slightly soluble in water []
  • Stability: Stable under dry conditions, sensitive to moisture and strong acids []

XLogP3

3.3

Dates

Modify: 2023-08-15

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